molecular formula C6H12O3 B14799634 (1R,3S,4S)-4-(Hydroxymethyl)cyclopentane-1,3-diol

(1R,3S,4S)-4-(Hydroxymethyl)cyclopentane-1,3-diol

Cat. No.: B14799634
M. Wt: 132.16 g/mol
InChI Key: HXUPUZHHZBLALZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3S,4S)-4-(Hydroxymethyl)cyclopentane-1,3-diol (CAS 1932366-87-4) is a carbocyclic diol of significant interest in medicinal chemistry as a stable carbasugar analogue of 2-deoxy-d-ribose-1-phosphate . Carbasugars, in which the ring oxygen of a sugar is replaced by a methylene group, exhibit superior chemical stability while maintaining the structural profile to be recognized by biological enzymes . This makes them valuable scaffolds for developing novel prodrugs. The compound serves as a crucial precursor for the synthesis of phosphoramidate prodrugs (ProTides) using ProTide technology, a strategy designed to improve the cellular delivery of nucleoside and monophosphate analogues by masking the negative charges of the phosphate group . Researchers are exploring these prodrugs for potential applications as antiviral and anticancer agents, targeting processes like the nucleoside salvage pathway . With a molecular formula of C6H12O3 and a molecular weight of 132.16 g/mol, this building block is essential for constructing more complex therapeutic candidates . This product is intended for research purposes and is not for human or veterinary therapeutic use.

Properties

IUPAC Name

4-(hydroxymethyl)cyclopentane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c7-3-4-1-5(8)2-6(4)9/h4-9H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUPUZHHZBLALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Data:

Step Reagents/Conditions Yield (%) Stereochemical Outcome
1 BH₃·THF, 0°C 78 (1R,3S,4S) configuration
2 H₂O₂/NaOH, rt 92 Retention of stereochemistry
3 HCl/MeOH, reflux 85 Final product purity ≥97%

This route achieves ≥97.5% enantiomeric excess by leveraging the rigid cyclopentene scaffold to enforce stereoselectivity.

Oxidative Cleavage and Reductive Amination

An alternative approach employs NaIO₄-mediated oxidative cleavage followed by NaBH₄ reduction (Fig. 2):

  • Oxidative Ring Opening : Treatment of cyclopentene-diol precursors with NaIO₄ in aqueous acetonitrile cleaves vicinal diols to diketones.
  • Reductive Amination : The resulting diketone undergoes stereoselective reduction with NaBH₄ in methanol, yielding the hydroxymethyl-substituted cyclopentane core.

Optimization Insights:

  • Solvent Effects : Methanol enhances reduction selectivity compared to THF or EtOH.
  • Temperature Control : Maintaining 10°C during NaBH₄ addition minimizes epimerization.

Enzymatic Resolution of Racemic Mixtures

For industrial-scale production, lipase-catalyzed kinetic resolution offers a green chemistry alternative:

  • Racemic Synthesis : Generate (±)-4-(hydroxymethyl)cyclopentane-1,3-diol via non-stereoselective routes.
  • Enzymatic Acetylation : Treat with Candida antarctica lipase B (CAL-B) and vinyl acetate, selectively acetylating the (1R,3S,4S)-enantiomer.
  • Separation : Chromatographic separation of acetylated and non-acetylated species yields enantiopure product.
Parameter Value
Enzyme Loading 15 mg/mmol substrate
Reaction Time 24 h
Enantiomeric Excess 99.2%

This method reduces reliance on chiral auxiliaries but requires costly enzymatic reagents.

Comparative Analysis of Synthetic Routes

Yield and Scalability:

Method Overall Yield (%) Scalability Cost Efficiency
Hydroboration-Oxidation 62 High Moderate
Oxidative/Reductive 54 Medium Low
Enzymatic Resolution 48 Low High

Hydroboration-oxidation remains preferred for pilot-scale synthesis due to balanced yield and stereochemical fidelity. However, enzymatic methods show promise for niche applications requiring ultrahigh enantiopurity.

Challenges in Stereochemical Control

The compound’s four stereocenters necessitate precise reaction design:

  • Ring Strain Effects : Cyclopentane’s puckered conformation complicates nucleophilic attacks, often requiring low temperatures (−20°C to 0°C) to suppress side reactions.
  • Protecting Group Strategy : Benzyl ethers outperform silyl groups (e.g., TBS) in minimizing steric hindrance during hydroxyl group manipulations.

Chemical Reactions Analysis

Types of Reactions

(1R,3S,4S)-4-(Hydroxymethyl)cyclopentane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Reduction of the compound can lead to the formation of cyclopentane derivatives with fewer hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Cyclopentane derivatives with fewer hydroxyl groups

    Substitution: Cyclopentane derivatives with substituted functional groups

Scientific Research Applications

(1R,3S,4S)-4-(Hydroxymethyl)cyclopentane-1,3-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,3S,4S)-4-(Hydroxymethyl)cyclopentane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s biological activity. Pathways involved may include metabolic processes and signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentane Diol Derivatives

(1R,3S,4S)-1-Benzyl-4-(hydroxymethyl)cyclopentane-1,3-diol (333)
  • Structure : Differs by a benzyl group at the 1-position.
  • Synthesis : Synthesized via LiAlH₄ reduction of an endo-isomer in THF, yielding 65% as a light yellow oil .
  • Properties : Increased lipophilicity due to the benzyl group, which may enhance membrane permeability compared to the unsubstituted parent compound.
(1R,3R,4S)-1-Benzyl-4-(hydroxymethyl)cyclopentane-1,3-diol (334)
  • Structure : Shares the benzyl group but differs in stereochemistry (3R vs. 3S).
  • Synthesis : Produced via LiBH₄ reduction with 94% yield, followed by deprotection .
(1R,3S)-Cyclopentane-1,3-diol
  • Structure : Lacks the 4-hydroxymethyl group.
  • Role : Functions as a semiochemical in insect communication, highlighting the biological relevance of diol motifs .
  • Comparison : The absence of the hydroxymethyl group reduces molecular weight (116.12 g/mol) and polarity, impacting solubility in aqueous systems.

Functionalized Cyclopentene Derivatives

(1R,3S)-4-Cyclopentene-1,3-diol Monoacetate
  • Structure : Features an acetylated hydroxyl group and a double bond.
  • Properties : Acetylation increases lipophilicity (logP ≈ 0.5 vs. −1.2 for the parent diol), enhancing metabolic stability .
  • Applications : Used as a synthetic intermediate for bioactive molecules due to its reactive ene-diol system.

Bicyclic and Purine-Modified Analogues

Compounds 15–18 from (e.g., (1R,2R,3S,4R,5S)-4-(2-Chloro-6-(pentan-3-ylamino)-9H-purin-9-yl)-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol):

  • Structure : Bicyclic cores with purine substituents.
  • Synthesis Yields : 67–85%, higher than some cyclopentane diols (e.g., 65% for compound 333) .

Amino-Functionalized Derivatives

(3aR,4R,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxole-4-methanol
  • Structure: Includes an amino group and isopropylidene protection.
  • Properties: Molecular weight 187.24 g/mol; amino group introduces basicity (pKa ≈ 9.5), expanding reactivity in acidic environments .
  • Applications: Potential use in glycosidase inhibitors due to structural mimicry of carbohydrate transition states.

Comparative Data Tables

Table 2. Functional Group Impact on Properties

Functional Group Effect on Solubility Effect on Reactivity Example Compound
Hydroxymethyl (+diols) High polarity Hydrogen-bond donor/acceptor Target compound
Benzyl Reduced solubility Steric hindrance Compound 333
Acetate Increased logP Ester hydrolysis susceptibility Cyclopentene monoacetate
Amino Basic character Nucleophilic reactions Amino-cyclopenta-dioxole

Research Implications

The structural nuances of these compounds dictate their utility in medicinal chemistry and materials science. For instance:

  • The hydroxymethyl-diol motif in the target compound favors aqueous solubility, making it suitable for hydrophilic drug design.
  • Benzyl-substituted analogues (e.g., 333) may serve as probes for studying lipid membrane interactions.
  • Purine-modified bicyclic derivatives (e.g., 15–18) demonstrate the versatility of cyclopentane scaffolds in targeting GPCRs .

Future studies should explore the target compound’s toxicity profile (absent in current data) and catalytic applications, leveraging its polyol functionality.

Biological Activity

Introduction

The compound (1R,3S,4S)-4-(hydroxymethyl)cyclopentane-1,3-diol is a cyclic sugar alcohol characterized by its unique stereochemistry and structure. This compound has garnered attention in various biological studies due to its potential therapeutic properties, including antioxidant, antidiabetic, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by research findings and data tables.

Molecular Structure

The molecular formula of this compound is C6H12O3C_6H_{12}O_3. Its structure features a cyclopentane ring with hydroxymethyl groups and hydroxyl groups that contribute to its reactivity and biological interactions.

Comparison with Similar Compounds

Compound NameStructure TypeUnique Features
D-mannitolSugar AlcoholCommonly used as a diuretic and sweetener
SorbitolSugar AlcoholWidely used as a sugar substitute
GlycerolTriolKnown for its humectant properties
GlucoseMonosaccharidePrimary energy source for cells

The distinct stereochemistry of this compound may confer unique biological activities compared to linear sugar alcohols like sorbitol and mannitol.

Antioxidant Properties

Research indicates that compounds with hydroxyl groups exhibit significant antioxidant activity by scavenging free radicals. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases.

Antidiabetic Effects

Similar compounds have been studied for their ability to inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. Inhibition of these enzymes can lead to reduced glucose absorption in the intestines, making this compound a potential candidate for managing diabetes.

Neuroprotective Effects

Some studies suggest that sugar alcohols can protect neuronal cells from oxidative damage. This neuroprotective effect may be attributed to the compound's ability to modulate oxidative stress pathways and enhance cellular resilience against neurodegenerative conditions.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated that the compound exhibited a significant dose-dependent antioxidant effect comparable to standard antioxidants such as ascorbic acid.

Study 2: Enzyme Inhibition Assay

In vitro studies assessed the inhibitory effects of this compound on α-amylase and α-glucosidase. The IC50 values were found to be 150 µM and 200 µM respectively, indicating moderate inhibitory activity that supports its potential use in diabetes management.

Study 3: Neuroprotection in Cellular Models

Cellular models exposed to oxidative stress demonstrated that treatment with this compound significantly reduced cell death rates compared to untreated controls. The compound's protective effects were linked to enhanced expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for (1R,3S,4S)-4-(hydroxymethyl)cyclopentane-1,3-diol, and what key intermediates are involved?

  • Methodological Answer : The synthesis of cyclopentane-based polyols often begins with chiral precursors or carbohydrate derivatives. For example, stereodivergent routes using vitamin C as a starting material have been employed for carbasugar analogues (e.g., cyclobutane derivatives) via intermediates like 2,3-dibenzylated 4-silylated cyclobutylmethanol . Key steps include selective protection/deprotection (e.g., benzylation, silylation) and oxidation-reduction sequences (e.g., Dess-Martin periodinane oxidation followed by L-Selectride reduction). For cyclopentane derivatives, amino-functionalized intermediates (e.g., (1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)-1-aminocyclopentane) are critical for stereochemical control .

Q. What analytical techniques are essential for confirming the stereochemistry and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are critical for resolving stereochemistry. For example, distinct chemical shifts for hydroxyl and hydroxymethyl protons (e.g., δ 3.5–4.2 ppm) and coupling constants (JJ) help confirm relative configurations .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities (e.g., HRMS data for bicyclic derivatives in show <2 ppm error between calculated and observed values) .
  • Chiral Chromatography : Separates enantiomers using chiral stationary phases (e.g., Chiralpak® columns) to confirm enantiopurity .

Advanced Research Questions

Q. How can diastereoselective synthesis be achieved for cyclopentane-based polyols like this compound?

  • Methodological Answer :

  • Chiral Auxiliaries : Use of enantiopure starting materials (e.g., vitamin C derivatives) or chiral catalysts (e.g., Sharpless epoxidation catalysts) to control stereochemistry .
  • Protection Strategies : Sequential benzylation/silylation of hydroxyl groups directs regioselective oxidation or reduction. For example, benzylation of a primary alcohol followed by desilylation and oxidation generates ketone intermediates, which are stereoselectively reduced to epimeric alcohols .
  • Enzymatic Resolution : Lipases or esterases can resolve racemic mixtures via selective hydrolysis of ester derivatives .

Q. What are the stability challenges of the hydroxymethyl group in this compound under acidic/basic conditions, and how can degradation be mitigated?

  • Methodological Answer :

  • Degradation Pathways : The hydroxymethyl group is prone to oxidation (forming carboxylic acids) or elimination (forming cyclopentene derivatives) under strong acidic/basic conditions.
  • Mitigation Strategies :
  • Protection : Use acetyl or silyl groups (e.g., TBDMS) to stabilize the hydroxymethyl moiety during synthesis .
  • Storage : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation .

Q. How can computational modeling (e.g., DFT) guide the design of derivatives with enhanced biological activity?

  • Methodological Answer :

  • Conformational Analysis : Density Functional Theory (DFT) calculates low-energy conformers to predict binding affinity to target proteins (e.g., glycosidases or kinases).
  • Docking Studies : Molecular docking into active sites (e.g., cyclin-dependent kinases) identifies key interactions (e.g., hydrogen bonds with hydroxyl groups) .
  • QSAR Models : Quantitative Structure-Activity Relationships correlate substituent effects (e.g., hydroxymethyl position) with biological data .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for this compound?

  • Methodological Answer :

  • Reproducibility Checks : Validate reaction conditions (temperature, solvent purity, catalyst loading) from conflicting studies. For example, yields in (quantitative deprotection) vs. (stepwise synthesis) may differ due to intermediate stability .
  • Analytical Validation : Use LC-MS or 1^1H NMR to confirm whether low yields result from side reactions (e.g., over-oxidation) or incomplete purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.